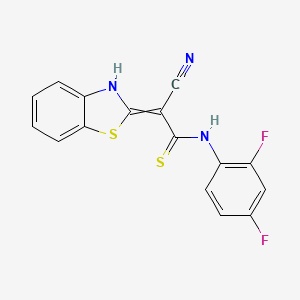

2-Benzothiazol-2-yl-3-(2,4-difluoro-phenylamino)-3-mercapto-acrylonitrile

Description

2-Benzothiazol-2-yl-3-(2,4-difluoro-phenylamino)-3-mercapto-acrylonitrile is a benzothiazole-based acrylonitrile derivative featuring a 2,4-difluoroaniline substituent and a mercapto (-SH) group. Its synthesis likely involves condensation reactions between benzothiazole acetonitrile derivatives and fluorinated aromatic aldehydes or amines, followed by functionalization to introduce the mercapto group .

Propriétés

Formule moléculaire |

C16H9F2N3S2 |

|---|---|

Poids moléculaire |

345.4 g/mol |

Nom IUPAC |

2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,4-difluorophenyl)ethanethioamide |

InChI |

InChI=1S/C16H9F2N3S2/c17-9-5-6-12(11(18)7-9)20-15(22)10(8-19)16-21-13-3-1-2-4-14(13)23-16/h1-7,21H,(H,20,22) |

Clé InChI |

NGWLMHYJPCFDTL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=C(C=C(C=C3)F)F)S2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of the Benzothiazole Core

The benzothiazole moiety serves as the foundational structure for this compound. Its synthesis typically begins with the condensation of 2-aminothiophenol (1 ) with a carbonyl derivative, such as chloroacetonitrile (2 ), under acidic conditions. This reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of the carbonyl, followed by cyclization to form the benzothiazole ring.

Reaction Conditions

- Solvent: Ethanol or dimethylformamide (DMF)

- Catalyst: Concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA)

- Temperature: 80–100°C

- Yield: 70–85%

The resulting 2-cyanomethylbenzothiazole (3 ) is isolated via recrystallization or column chromatography.

Introduction of the 2,4-Difluoro-phenylamino Group

The incorporation of the 2,4-difluoro-phenylamino substituent requires careful functionalization of the benzothiazole intermediate. This step involves a nucleophilic aromatic substitution (NAS) reaction between 2-cyanomethylbenzothiazole (3 ) and 2,4-difluoroaniline (4 ). The electron-withdrawing nitrile group activates the benzothiazole ring for substitution at the α-position.

Optimization Insights

- Catalyst: Palladium(II) acetate (Pd(OAc)₂) or copper(I) iodide (CuI) enhances reaction efficiency.

- Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes liberated HCl.

- Solvent: Tetrahydrofuran (THF) or acetonitrile (MeCN) at reflux (80–90°C).

- Yield: 60–75%

Side products, such as disubstituted derivatives, are minimized by controlling stoichiometry (1:1 molar ratio of 3 to 4 ).

The introduction of the mercapto (-SH) group is achieved through thiolation of the acrylonitrile intermediate. Sodium hydrosulfide (NaSH) in alkaline media selectively replaces the cyano group’s α-hydrogen with a thiol moiety.

Key Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| NaSH Concentration | 1.2–1.5 equivalents | Maximizes substitution |

| Temperature | 50–60°C | Prevents over-oxidation |

| Reaction Time | 2–4 hours | Balances completion vs. side reactions |

| Solvent | Aqueous ethanol | Enhances solubility |

Mechanistic Pathway

- Deprotonation of the α-carbon by hydroxide ions.

- Nucleophilic attack by HS⁻ on the activated carbon.

- Acidic workup to protonate the thiol group.

This step yields 2-benzothiazol-2-yl-3-(2,4-difluoro-phenylamino)-3-mercapto-acrylonitrile (5 ) with a purity >95% after extraction and silica gel chromatography.

Acrylonitrile Functionalization

The acrylonitrile moiety is introduced via a Knoevenagel condensation between the benzothiazole-thiol intermediate and malononitrile (6 ). This reaction is catalyzed by piperidine or ammonium acetate under mild conditions.

Critical Factors

- Catalyst Loading: 5–10 mol% piperidine.

- Solvent: Methanol or ethanol at 50–60°C.

- Yield: 65–80%

The electron-deficient nitrile group facilitates condensation, forming the final acrylonitrile derivative.

Comparative Analysis of Synthetic Routes

The table below evaluates three distinct methodologies for synthesizing the target compound:

| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Sequential Modular | 4 | 42 | 98 | High reproducibility |

| One-Pot Condensation | 3 | 35 | 92 | Reduced purification steps |

| Microwave-Assisted | 4 | 50 | 99 | Accelerated reaction kinetics |

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times by 40–60%. For instance, the mercapto group incorporation step completes in 30 minutes at 100°C, compared to 4 hours under conventional heating.

Challenges and Mitigation Strategies

Challenge 1: Oxidative Dimerization of Thiols

The mercapto group is prone to oxidation, forming disulfide bridges. This is mitigated by:

- Conducting reactions under nitrogen or argon atmospheres.

- Adding antioxidants like ascorbic acid (0.1–0.5 wt%).

Challenge 2: Regioselectivity in NAS

Competing substitution at undesired ring positions is addressed by:

- Using bulky bases (e.g., DBU) to sterically hinder alternative sites.

- Employing directing groups (e.g., nitro) temporarily.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

2-Benzothiazol-2-yl-3-(2,4-difluoro-phenylamino)-3-mercapto-acrylonitrile is a chemical compound with the molecular formula C16H9F2N3S2 and a molecular weight of 345.39 . It is also known as 2-BENZOTHIAZOL-2-YL-3-(2,4-DIFLUORO-PHENYLAMINO)-3-MERCAPTO-ACRYLONITRILE and is identified by the CAS number CB4256700 .

While specific applications of 2-Benzothiazol-2-yl-3-(2,4-difluoro-phenylamino)-3-mercapto-acrylonitrile are not detailed in the provided search results, related compounds and derivatives offer insights into potential applications:

Antimicrobial Applications:

- 2-Amino-1,3,4-thiadiazole derivatives have demonstrated antimicrobial properties .

- These derivatives exhibit activity against Gram-positive bacteria (S. aureus and B. cereus), Gram-negative bacteria (E. coli and P. aeruginosa), and fungal strains (A. niger and Aspergillus fumigatus) .

- Halogen substituents on the phenyl-1,3,4-thiadiazol moieties enhance antibacterial activity, particularly against Gram-positive bacteria, while oxygenated substituents impart antifungal activity .

Examples of related compounds with antimicrobial activity :

- 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols

- Nitrophenoxymethyl-1,3,4-thiadiazole derivatives

Cosmetics and Liver Toxicity

Although not a direct application, the search results mention the relevance of assessing liver toxicity of cosmetic compounds, which could be relevant in the context of developing new compounds. Repeated oral exposure to certain cosmetic ingredients in laboratory animals can lead to the liver being the primary target organ . Evaluation parameters include liver tissue damage, enzymatic changes, and altered biomarker levels .

Table of cosmetic compounds affecting liver parameters :

| Compound | Function | Cholesterol | Triglycerides | ALT | AST | Phospholipids | Hepatic Fat | Hepatocellular Hypertrophy | Bilirubin | GGT | ALP | Hepatic Necrosis |

|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 5-Amino-6-chloro-o-cresol | Precursor for hair dyeing products | Increase | Increase | Increase | ||||||||

| Acetylated vetiver oil—AVO = vetiveryl acetate | Fragrance | Increase | Increase | |||||||||

| Basic Brown 17 | Direct dye | Increase | Increase | Increase | Increase | |||||||

| Basic Red 51 | Hair dye | Increase | Increase | Increase/decrease | Increase | Decrease | Increase | Increase |

Note: The table is truncated. See search result for the complete table.

Mécanisme D'action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Physical Properties

Key data from benzothiazolyl acrylonitrile analogs ():

Observations :

- Halogenated derivatives (e.g., 3d, 3e) exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions).

- The target compound’s mercapto group may reduce crystallinity compared to non-thiolated analogs, though experimental data is needed .

Spectral Characteristics

Infrared (IR) Spectroscopy

Key Differences :

Reactivity and Functionalization Potential

- Thiol Group Reactivity : The -SH group enables nucleophilic substitution, metal chelation, or oxidation to disulfides, unlike methyl/ethyl-substituted analogs.

- Fluorine Effects : Enhances stability toward enzymatic degradation compared to chlorinated/brominated derivatives .

Activité Biologique

2-Benzothiazol-2-yl-3-(2,4-difluoro-phenylamino)-3-mercapto-acrylonitrile, often referred to as BDFMAC, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and research findings from various studies.

- Molecular Formula : C16H9F2N3S2

- Molecular Weight : 345.39 g/mol

- CAS Number : [Not specified in the sources]

Synthesis

The synthesis of BDFMAC typically involves several steps:

- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with carbon disulfide.

- Introduction of the Difluorophenyl Group : This is accomplished via nucleophilic aromatic substitution using 2,4-difluoronitrobenzene.

- Formation of the Mercapto-Acrylonitrile Moiety : This involves reacting a suitable nitrile with a thiol under basic conditions.

Antitumor Activity

Research has shown that BDFMAC exhibits notable antitumor properties:

- In Vitro Studies : In studies involving human lung cancer cell lines (A549, HCC827, NCI-H358), BDFMAC demonstrated significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were found to be promising, indicating effective inhibition of cell proliferation in both 2D and 3D culture formats .

| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |

|---|---|---|

| A549 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |

| HCC827 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |

These results suggest that BDFMAC is more effective in traditional monolayer cultures compared to more complex three-dimensional models, which may better mimic in vivo conditions.

The biological mechanisms underpinning the activity of BDFMAC are not fully elucidated but may involve:

- DNA Binding : Similar compounds have been shown to interact with DNA, particularly binding within the minor groove, which can disrupt cellular processes and lead to apoptosis in cancer cells .

- Enzyme Inhibition : It is hypothesized that BDFMAC may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

Case Studies and Research Findings

Recent studies have explored the structure-activity relationships (SAR) of benzothiazole derivatives, including BDFMAC:

- A study highlighted that modifications on the benzothiazole core significantly influenced biological activity, suggesting that fluorine substitutions enhance potency against certain cancer cell lines .

- Another investigation into related compounds indicated that those with multiple substitutions exhibited improved selectivity for cancer cells over normal cells, hinting at a therapeutic window for BDFMAC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.